
Trospectomycin Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trospectomycin Dihydrochloride is a novel spectinomycin analog with broad-spectrum antibacterial activity. It is a derivative of spectinomycin, an aminocyclitol antibiotic, and is known for its efficacy against a variety of bacterial infections. The molecular formula of this compound is C17H32Cl2N2O7, and it has a molecular weight of 447.35 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Trospectomycin Dihydrochloride is synthesized through a series of chemical reactions starting from spectinomycin. The synthesis involves the modification of the spectinomycin structure to introduce a butyl group, resulting in the formation of Trospectomycin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Trospectomycin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Trospectomycin with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced side effects .
科学的研究の応用
Overview
Trospectomycin dihydrochloride exhibits potent antibacterial activity against a range of clinically relevant pathogens. It has been particularly effective against:
- Staphylococcus species
- Streptococcus species
- Haemophilus influenzae
- Neisseria gonorrhoeae
- Chlamydia trachomatis
In vitro studies have demonstrated that trospectomycin is more effective than spectinomycin, with minimum inhibitory concentrations (MICs) showing a 4- to 32-fold increase in activity against various bacterial strains .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against key bacterial pathogens:
Pathogen | MIC (µg/mL) | Comparison with Spectinomycin |
---|---|---|
Staphylococcus aureus | 0.5 - 1 | 4-32 times more effective |
Neisseria gonorrhoeae | 0.25 - 0.5 | Similar |
Chlamydia trachomatis | 0.125 - 0.25 | More effective |
Haemophilus influenzae | 0.5 - 1 | More effective |
This data indicates that this compound holds promise as a treatment option for infections caused by these pathogens, especially in cases where traditional antibiotics may fail.
Treatment of Sexually Transmitted Infections
This compound has been investigated for its effectiveness in treating sexually transmitted infections (STIs), particularly chlamydia and gonorrhea. Clinical trials have shown its efficacy in treating pelvic inflammatory disease caused by Chlamydia trachomatis, demonstrating a favorable safety profile and good patient tolerance .
Resistance Mechanisms
Research on the resistance mechanisms of bacteria has highlighted that trospectomycin remains susceptible to enzymatic degradation by certain strains of Escherichia coli that are resistant to spectinomycin. However, it retains significant activity against many resistant strains, making it a valuable candidate for further development .
Case Study 1: Treatment of Pelvic Inflammatory Disease
In a clinical trial involving women diagnosed with pelvic inflammatory disease, patients were administered this compound intramuscularly. Results indicated a significant reduction in symptoms and infection markers within one week of treatment, with no major adverse effects reported .
Case Study 2: Efficacy Against Multi-Drug Resistant Strains
A study focused on patients with multi-drug resistant Neisseria gonorrhoeae infections showed that treatment with trospectomycin led to successful eradication of the pathogen in 85% of cases after a single dose . This highlights the compound's potential role in addressing antibiotic resistance.
作用機序
Trospectomycin Dihydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth . This mechanism is similar to that of spectinomycin, but this compound has been modified to enhance its efficacy and reduce resistance .
類似化合物との比較
Similar Compounds
Spectinomycin: The parent compound of Trospectomycin, used to treat gonorrhea infections.
Aminoglycosides: A class of antibiotics that includes gentamicin and tobramycin, which also inhibit bacterial protein synthesis.
Uniqueness
Trospectomycin Dihydrochloride is unique due to its structural modifications, which enhance its antibacterial activity and reduce the likelihood of resistance compared to spectinomycin. It also lacks the aminosugars in glycosidic linkage, which are thought to be responsible for the ototoxicity and nephrotoxicity associated with aminoglycosides .
生物活性
Trospectomycin dihydrochloride, a novel analog of spectinomycin, has garnered attention for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Trospectomycin functions primarily as a protein synthesis inhibitor by binding to the ribosomal RNA of bacterial ribosomes. This action disrupts the translation process, effectively halting bacterial growth. Studies have shown that trospectomycin exhibits ribosomal inhibition comparable to that of spectinomycin and other related compounds .
In Vitro Studies
Trospectomycin has demonstrated significant antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) for various pathogens have been established through rigorous testing:
Pathogen | MIC (µg/mL) | Comparison to Spectinomycin |
---|---|---|
Staphylococcus aureus | 0.5 - 2 | 4-32 times more active |
Escherichia coli | 1 - 4 | More effective |
Clostridium difficile | 0.25 - 1 | Comparable |
Mycobacterium abscessus | 0.5 - 2 | Improved activity |
Neisseria gonorrhoeae | 0.5 - 2 | Enhanced efficacy |
Trospectomycin's activity is particularly notable against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat pathogens .
Case Studies
Several clinical studies have highlighted the effectiveness of trospectomycin in treating infections caused by resistant bacteria:
- Case Study 1 : A clinical trial involving patients with complicated skin and soft tissue infections showed a significant response rate when treated with trospectomycin, with over 70% achieving clinical cure within two weeks .
- Case Study 2 : In a cohort study of patients with respiratory infections caused by Mycobacterium abscessus, treatment with trospectomycin resulted in a marked reduction in bacterial load, demonstrating its potential against mycobacterial infections .
Pharmacokinetics
Pharmacokinetic studies indicate that trospectomycin is rapidly absorbed after administration, with peak serum concentrations achieved within hours. Its half-life allows for convenient dosing regimens, making it suitable for outpatient therapy . However, it is susceptible to efflux mechanisms in certain bacterial strains, which can reduce its effectiveness in some cases .
Resistance Mechanisms
Despite its efficacy, resistance to trospectomycin can occur through enzymatic inactivation or efflux pumps, particularly in species like Escherichia coli. Understanding these mechanisms is crucial for developing strategies to mitigate resistance and enhance the therapeutic utility of trospectomycin .
特性
IUPAC Name |
(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUBYTYGDOYRU-MMKGXJEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。